![molecular formula C7H12ClN3 B3004572 4-N,4-N-Dimethylpyridine-3,4-diamine;hydrochloride CAS No. 2402831-26-7](/img/structure/B3004572.png)
4-N,4-N-Dimethylpyridine-3,4-diamine;hydrochloride
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Description
Molecular Structure Analysis
The molecular structure of “4-N,4-N-Dimethylpyridine-3,4-diamine;hydrochloride” is represented by the formula C7H12ClN3. More detailed structural information, such as bond lengths and angles, was not found in the search results.Chemical Reactions Analysis
While specific chemical reactions involving “4-N,4-N-Dimethylpyridine-3,4-diamine;hydrochloride” are not detailed in the search results, DMAP, a similar compound, is known to be a useful nucleophilic catalyst for a variety of reactions .Physical And Chemical Properties Analysis
The physical state of “4-N,4-N-Dimethylpyridine-3,4-diamine;hydrochloride” is a solid . It has a predicted melting point of 54.48°C, a predicted boiling point of 276.2°C at 760 mmHg, a predicted density of 1.1 g/cm3, and a predicted refractive index of n20D 1.62 .Scientific Research Applications
Catalyst for Fischer Indole Synthesis
4-N,4-N-Dimethylpyridine-3,4-diamine;hydrochloride: has been utilized as a catalyst in the Fischer indole synthesis . This process is significant for the production of indoles, which are a core structure in many natural products and pharmaceuticals. The compound’s role as a catalyst in this reaction highlights its potential in facilitating environmentally friendly synthesis methods, requiring minimal catalyst loading and offering a solvent-free environment for the reaction.
Synthesis of 1H-Tetrazoles
Another application of this compound is in the synthesis of 1H-tetrazoles through click chemistry . 1H-tetrazoles are important heterocyclic compounds used in various fields, including pharmaceuticals and explosives. The use of 4-N,4-N-Dimethylpyridine-3,4-diamine;hydrochloride as a catalyst in this synthesis underscores its versatility and efficiency in organic synthesis.
Selective Oxidation of Methyl Aromatics
The compound has been reported to promote the selective oxidation of methyl aromatics with molecular oxygen . This is particularly valuable in the chemical industry where such transformations are essential for producing oxygenated aromatic chemicals used in plastics, synthetic fibers, pharmaceuticals, and perfumes.
Antitumor Activity
Derivatives of N4,N4-dimethylpyridine-3,4-diamine hydrochloride have been designed and synthesized to evaluate their anti-proliferative activities against human breast cancer cells and human gastric cancer cells . This application is crucial in the development of new antitumor agents and highlights the compound’s potential in medicinal chemistry.
CDK6 Inhibition
These derivatives have also been tested for their CDK6 inhibitory activities . CDK6 is a cyclin-dependent kinase important in cell cycle regulation, and its inhibition is a promising strategy for cancer therapy. The study of these derivatives could lead to the development of new drugs targeting CDK6.
Ionic Liquids Formation
4-N,4-N-Dimethylpyridine-3,4-diamine;hydrochloride: is used in the formation of ionic liquids . These ionic liquids have been evaluated for their physical properties and stability for temperature-dependent reactions. The compound’s role in the creation of these ionic liquids demonstrates its importance in the design of new materials with potential applications in various industrial processes.
properties
IUPAC Name |
4-N,4-N-dimethylpyridine-3,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-10(2)7-3-4-9-5-6(7)8;/h3-5H,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDJPEFMNGKBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-N,4-N-Dimethylpyridine-3,4-diamine;hydrochloride |
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